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Compound of Interest

Compound Name: Cyclobutyl methyl ketone

Cat. No.: B1346604 Get Quote

Introduction

Cyclobutyl methyl ketone (CAS No: 3019-25-8), also known as acetylcyclobutane, is a cyclic

ketone with the molecular formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] A

thorough understanding of its spectroscopic characteristics is essential for its identification,

characterization, and quality control in research and industrial applications. This guide provides

a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for cyclobutyl methyl ketone, intended for researchers, scientists,

and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

¹H NMR Spectroscopy
The ¹H NMR spectrum of cyclobutyl methyl ketone is characterized by signals arising from

the methyl protons and the protons of the cyclobutyl ring. Based on the available spectral data,

the following chemical shifts and multiplicities are observed.[2]

Table 1: ¹H NMR Spectroscopic Data for Cyclobutyl Methyl Ketone
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.2 Multiplet 1H CH (methine)

~2.1 Singlet 3H CH₃ (methyl)

~2.0 - 2.3 Multiplet 4H CH₂ (methylene)

~1.8 - 2.0 Multiplet 2H CH₂ (methylene)

Note: The chemical shifts for the cyclobutyl protons are approximate and may overlap.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. For cyclobutyl methyl ketone, five distinct signals are expected, corresponding to

the carbonyl carbon, the methyl carbon, and the three unique carbons of the cyclobutyl ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Cyclobutyl Methyl Ketone

Chemical Shift (δ, ppm) Carbon Type Assignment

> 200 Quaternary C=O (carbonyl)

~45-55 Methine CH (methine)

~25-35 Methylene CH₂ (methylene)

~15-25 Methylene CH₂ (methylene)

~20-30 Methyl CH₃ (methyl)

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of cyclobutyl methyl ketone is

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1346604?utm_src=pdf-body
https://www.benchchem.com/product/b1346604?utm_src=pdf-body
https://www.bhu.ac.in/Content/Syllabus/Syllabus_3006312820200508102224.pdf
https://www.chemguide.co.uk/analysis/nmr/interpretc13.html
https://www.benchchem.com/product/b1346604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dominated by a strong absorption band corresponding to the carbonyl (C=O) group.

Table 3: Key IR Absorption Bands for Cyclobutyl Methyl Ketone

Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2950 Strong C-H Stretch Alkane

~1715 Strong C=O Stretch Ketone

~1450 Medium C-H Bend Alkane

Note: The C=O stretching frequency for saturated ketones typically appears around 1715 cm⁻¹.

[5]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of cyclobutyl methyl ketone shows a molecular ion peak and several

fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for Cyclobutyl Methyl Ketone

m/z Relative Intensity Assignment

98 Moderate [M]⁺ (Molecular Ion)

83 Moderate [M - CH₃]⁺

55 Strong [C₄H₇]⁺

43 Strong (Base Peak) [CH₃CO]⁺

Note: The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the

bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy
A sample of cyclobutyl methyl ketone (approximately 10-20 mg) is dissolved in a deuterated

solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. The spectrum is recorded on a 300

MHz or higher NMR spectrometer. ¹H NMR spectra are typically acquired with 16-32 scans,

and ¹³C NMR spectra with 1024 or more scans due to the lower natural abundance of the ¹³C

isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For

a liquid sample like cyclobutyl methyl ketone, a thin film is prepared by placing a drop of the

neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The

spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
The mass spectrum is typically acquired using a mass spectrometer with an electron ionization

(EI) source. A dilute solution of cyclobutyl methyl ketone in a volatile organic solvent (e.g.,

methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a

high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and

various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.

[8]

Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of

cyclobutyl methyl ketone.
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Caption: Workflow for Spectroscopic Analysis of Cyclobutyl Methyl Ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Cyclobutyl Methyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346604#spectroscopic-data-for-cyclobutyl-methyl-
ketone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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